molecular formula C9H13OP B1656726 1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE CAS No. 53888-89-4

1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE

Cat. No.: B1656726
CAS No.: 53888-89-4
M. Wt: 168.17 g/mol
InChI Key: AVMCKOKAHTULEY-UHFFFAOYSA-N
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Description

1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE is an organic compound characterized by the presence of a dimethyl-phosphinoyl group attached to a benzene ring with a methyl substituent

Preparation Methods

The synthesis of 1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE can be achieved through several methods. One common approach involves the reaction of dimethylphosphine oxide with a suitable benzene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE undergoes various chemical reactions, including:

Scientific Research Applications

1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE involves its interaction with specific molecular targets. The phosphinoyl group can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE can be compared with other similar compounds such as:

Properties

CAS No.

53888-89-4

Molecular Formula

C9H13OP

Molecular Weight

168.17 g/mol

IUPAC Name

1-dimethylphosphoryl-4-methylbenzene

InChI

InChI=1S/C9H13OP/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7H,1-3H3

InChI Key

AVMCKOKAHTULEY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(=O)(C)C

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of dimethyl-p-tolyl phosphane (25 g, 0.165 mol) (1a) in diclholoromethane (DCM) (50 mL) was added an aqueous solution of hydrogen peroxide (10%, 60 mL, 0.176 mol) in drops. This is an exothermic reaction so the flask was cooled in ice water during the addition. After the addition the reaction was allowed to stir at rt overnight until the HPLC showed no starting material (18 h). From the resulting reaction mixture the organic phase was separated and the aqueous phase was extracted with additional dichloromethane (3×60 mL) until the aqueous layer showed little or no evidence of product by HPLC. The combined organics were washed with a solution of sodium bisulfite (10 mL) followed by water (10 mL) and dried over Na2SO4 and concentrated on a rotary evaporator. The desired product was purified by Crystallization from ethyl acetate/hexane (18.8 g). m.p. 90-92° C. 1H NMR (300 MHz, CDCl3) δ (ppm)) 1.469 (d, J=13 Hz, 6H), 2.16 9 (s, 3H), 7.04 (d, J=5.5 Hz, 2H), 7.38 (m, 2H). 31P NMR (121 MHz, CDCl3) δ34.327.
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25 g
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Synthesis routes and methods II

Procedure details

To a solution of dimethyl-p-tolyl phosphane (25 g, 0.165 mol) (1a) in diclholoromethane (DCM) (50 mL) was added an aqueous solution of hydrogen peroxide (10%, 60 mL, 0.176 mol) in drops. This is an exothermic reaction so the flask was cooled in ice water during the addition. After the addition the reaction was allowed to stir at rt overnight until the HPLC showed no starting material (18h). From the resulting reaction mixture the organic phase was separated and the aqueous phase was extracted with additional dichloromethane (3×60 mL) until the aqueous layer showed little or no evidence of product by HPLC. The combined organics were washed with a solution of sodium bisulfite (10 mL) followed by water (10 mL) and dried over Na2SO4 and concentrated on a rotary evaporator. The desired product was purified by Crystallization from ethyl acetate/hexane (18.8 g). m.p. 90-92° C. 1H NMR (300 MHz, CDCl3) δ (ppm)) 1.469 (d, J=13 Hz, 6H), 2.16 9 (s, 3H), 7.04 (d, J=5.5 Hz, 2H), 7.38 (m, 2H). 31P NMR (121 MHz, CDCl3) δ 34.327.
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25 g
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reactant
Reaction Step One
Quantity
60 mL
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material ( 18h )
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ice water
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solvent
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